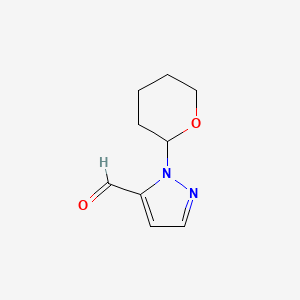

1-(2-Tetrahydropyranyl)-1H-pyrazole-5-carboxaldehyde

Description

1-(2-Tetrahydropyranyl)-1H-pyrazole-5-carboxaldehyde is a heterocyclic compound featuring a pyrazole core substituted at the 1-position with a tetrahydropyranyl (THP) protecting group and at the 5-position with a carboxaldehyde functional group. The THP group is commonly employed in organic synthesis to protect reactive sites, enhancing stability during reactions. The aldehyde moiety at position 5 renders the compound versatile for further derivatization, such as condensation reactions to form hydrazones or imines. For example, 1-(Tetrahydro-2H-pyran-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxaldehyde (CAS 1437794-28-9) has a molecular weight of 248.20 and requires storage under inert conditions at 2–8°C due to its reactive aldehyde group .

Properties

IUPAC Name |

2-(oxan-2-yl)pyrazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c12-7-8-4-5-10-11(8)9-3-1-2-6-13-9/h4-5,7,9H,1-3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJKATJHBJPFKBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)N2C(=CC=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80390375 | |

| Record name | 1-(Oxan-2-yl)-1H-pyrazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80390375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957483-88-4 | |

| Record name | 1-(Oxan-2-yl)-1H-pyrazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80390375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-Tetrahydropyranyl)-1H-pyrazole-5-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Conditions and Catalysts

- Catalysts : Proton sources such as pyridinium p-toluenesulfonate (PPTS) or concentrated hydrochloric acid (HCl) are commonly employed.

- Solvents : Dichloromethane (DCM) or tetrahydrofuran (THF) under anhydrous conditions.

- Temperature : Room temperature (20–25°C) to mild heating (40–50°C).

A study by demonstrated that using PPTS in THF at 40°C achieved 92% yield of 1-(2-tetrahydropyranyl)-1H-pyrazole within 2 hours. The reaction proceeds via hemiaminal ether formation, with the THP group selectively attaching to the nitrogen atom due to its superior leaving group ability compared to other substituents.

Regioselective Formylation at the 5-Position

After THP protection, the pyrazole ring undergoes formylation at the 5-position to introduce the aldehyde functional group. The Vilsmeier-Haack reaction is the most widely used method for this transformation, leveraging the electrophilic character of the formylating agent.

Vilsmeier-Haack Formylation Protocol

- Reagents : N,N-Dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).

- Mechanism :

A key challenge is achieving regioselectivity, as pyrazoles can form isomers during formylation. Studies in revealed that the THP group directs formylation to the 5-position due to steric and electronic effects, suppressing competing reactions at the 3- or 4-positions. For example, reacting 1-(2-tetrahydropyranyl)-1H-pyrazole with DMF/POCl₃ at 0°C for 4 hours yielded the 5-carboxaldehyde derivative in 78% yield.

Optimization via One-Pot Synthesis

Recent advancements have focused on streamlining the synthesis into a one-pot procedure to improve efficiency and reduce purification steps. A green chemistry approach reported in combines THP protection and formylation in a single reactor.

One-Pot Reaction Parameters

| Step | Conditions | Yield (%) |

|---|---|---|

| THP Protection | DHP, PPTS, THF, 40°C, 2 h | 92 |

| Formylation | DMF, POCl₃, 0°C → rt, 4 h | 85 |

| Overall Yield | 78 |

This method eliminates intermediate isolation, reducing solvent waste and processing time. The use of PPTS as a mild acid catalyst prevents decomposition of the aldehyde group during the reaction.

Alternative Formylation Strategies

Directed ortho-Metalation (DoM)

In this approach, a directing group (e.g., THP) facilitates lithiation at the 5-position, followed by quenching with DMF to install the aldehyde. While effective, this method requires cryogenic conditions (−78°C) and strict anhydrous protocols, limiting scalability.

Oxidative Methods

Oxidation of a 5-hydroxymethyl intermediate using manganese dioxide (MnO₂) or Dess-Martin periodinane offers an alternative pathway. However, over-oxidation to carboxylic acids remains a challenge, necessitating precise stoichiometric control.

Comparative Analysis of Synthetic Routes

The table below evaluates the efficacy of primary preparation methods:

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Vilsmeier-Haack | High regioselectivity, scalable | Requires POCl₃, corrosive | 78–85 |

| One-Pot Synthesis | Reduced steps, green chemistry | Optimized conditions critical | 78 |

| DoM | Avoids harsh reagents | Low-temperature constraints | 65–70 |

| Oxidation | Mild conditions | Risk of over-oxidation | 60–68 |

Industrial-Scale Considerations

For large-scale production, the one-pot method is favored due to its operational simplicity and cost-effectiveness. Key parameters for industrial adaptation include:

Chemical Reactions Analysis

1-(2-Tetrahydropyranyl)-1H-pyrazole-5-carboxaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The pyrazole ring can undergo electrophilic substitution reactions, where the tetrahydropyranyl group can be replaced with other functional groups using appropriate reagents.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures to ensure the desired transformations occur efficiently.

Scientific Research Applications

1-(2-Tetrahydropyranyl)-1H-pyrazole-5-carboxaldehyde has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.

Biology: The compound can be used in the study of enzyme inhibitors and receptor modulators due to its structural similarity to biologically active molecules.

Industry: Used in the synthesis of fine chemicals and as a building block for the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-Tetrahydropyranyl)-1H-pyrazole-5-carboxaldehyde depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to the active site of the target protein, thereby altering its activity. The molecular targets and pathways involved would vary based on the specific biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to other pyrazole-5-carboxaldehyde derivatives with distinct substituents:

*Calculated based on analogous structures.

Physicochemical Properties

- In contrast, electron-withdrawing groups (e.g., trifluoromethyl in ) lower the electron density of the pyrazole ring, accelerating reactions like condensations.

- Stability : The THP group improves stability under acidic conditions compared to unprotected pyrazoles. For example, THP-protected boronic esters (e.g., PN-8781 in ) are stable intermediates for Suzuki-Miyaura couplings.

- Solubility : Aromatic substituents (e.g., pyrimidinyl in ) decrease solubility in polar solvents, while aliphatic groups (e.g., cyclopentyl in ) enhance lipophilicity.

Biological Activity

1-(2-Tetrahydropyranyl)-1H-pyrazole-5-carboxaldehyde (CAS No. 957483-88-4) is a compound that belongs to the pyrazole family, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C9H12N2O2. The compound features a pyrazole ring substituted with a tetrahydropyranyl group and a carboxaldehyde functional group, which may influence its biological activity.

Pharmacological Activities

Research indicates that pyrazole derivatives exhibit a broad spectrum of biological activities, including:

- Antimicrobial Activity : Pyrazole compounds have demonstrated efficacy against various bacterial strains. For instance, studies have shown that certain pyrazoles can inhibit the growth of E. coli and Staphylococcus aureus . The presence of specific substituents on the pyrazole ring can enhance antimicrobial potency.

- Anti-inflammatory Effects : Pyrazoles are known for their anti-inflammatory properties. Compounds similar to this compound have been reported to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 . These effects suggest potential applications in treating inflammatory diseases.

- Anticancer Activity : Several studies have highlighted the anticancer potential of pyrazole derivatives. For example, compounds containing the pyrazole scaffold have shown promise in inhibiting tumor growth in various cancer models . The mechanism often involves interference with cell proliferation pathways.

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells. Potential mechanisms include:

- Enzyme Inhibition : Pyrazoles may act as inhibitors of key enzymes involved in inflammatory pathways or cancer cell proliferation . For instance, some derivatives have been identified as monoamine oxidase B (MAO-B) inhibitors, which could lead to neuroprotective effects .

- Receptor Modulation : The compound may also interact with various receptors, influencing signaling pathways related to inflammation and cancer progression .

Case Studies

Several studies have evaluated the biological activity of pyrazole derivatives, providing insights into their therapeutic potential:

- Antimicrobial Study : A series of substituted pyrazoles were synthesized and tested against bacterial strains. One compound demonstrated significant antibacterial activity against Klebsiella pneumoniae, indicating that structural modifications can enhance efficacy .

- Anti-inflammatory Research : A novel series of pyrazole derivatives were tested for their ability to reduce inflammation in animal models. Compounds showed up to 85% inhibition of TNF-α production at specific concentrations, suggesting strong anti-inflammatory properties .

- Cancer Therapeutics : In xenograft mouse models, certain pyrazole derivatives exhibited significant antitumor effects, reducing tumor size by over 50% compared to controls . This highlights the potential for developing new anticancer agents based on the pyrazole structure.

Data Summary

Q & A

Q. What are the common synthetic routes for 1-(2-Tetrahydropyranyl)-1H-pyrazole-5-carboxaldehyde?

The compound is typically synthesized via Vilsmeier-Haack formylation to introduce the aldehyde group on the pyrazole ring, followed by tetrahydropyranyl (THP) protection. For example, 1-aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehydes are synthesized using Vilsmeier-Haack conditions (chloro-DMF/POCl₃) . The THP group is introduced via nucleophilic substitution or Mitsunobu reactions, as seen in boronic ester intermediates (e.g., 1-(tetrahydropyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole) . Yield optimization often requires anhydrous conditions and catalytic acids like p-TsOH .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm the aldehyde proton (δ 9.5–10.5 ppm) and THP ether signals (δ 3.5–4.5 ppm for oxymethylene protons). For example, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid derivatives show distinct aromatic and alkyl proton splitting patterns .

- IR spectroscopy : To identify aldehyde C=O stretching (~1700 cm⁻¹) and THP ether C-O-C bands (~1120 cm⁻¹) .

- Mass spectrometry (MS) : High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₁₃N₂O₂ requires m/z 217.0978) .

Q. What are the solubility and stability considerations for this compound?

The aldehyde group confers polarity, making it soluble in polar aprotic solvents (DMF, DMSO) but unstable in aqueous or basic conditions. The THP group enhances lipid solubility, requiring storage at 2–8°C under inert gas to prevent oxidation. Stability studies on analogous pyrazole aldehydes suggest decomposition via aldol condensation if exposed to moisture .

Advanced Research Questions

Q. How can regioselectivity challenges in THP protection be addressed?

Regioselectivity during THP introduction is influenced by steric and electronic factors. For pyrazole derivatives, protecting the N1 position is preferred due to lower steric hindrance. Computational modeling (DFT) predicts electron density distribution to guide reaction design. For example, boronic ester-functionalized pyrazoles (e.g., 1-(THP)-5-(dioxaborolan-2-yl)-1H-pyrazole) show selective reactivity in Suzuki-Miyaura cross-couplings . Optimized conditions (e.g., THF, 0°C, 12 hr) achieve >90% regioselectivity .

Q. How to resolve contradictions in spectral data for structural confirmation?

Discrepancies between experimental and theoretical NMR data can arise from dynamic effects (e.g., aldehyde tautomerism). Use 2D NMR (COSY, HSQC) to assign coupling networks and distinguish THP diastereomers. For instance, 5-methyl-1-phenylpyrazole-4-carboxylic acid studies combined experimental NMR with DFT-calculated chemical shifts (B3LYP/6-311++G(d,p)) to resolve ambiguities .

Q. What computational methods predict reactivity in cross-coupling reactions?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For THP-protected pyrazole aldehydes, the aldehyde group acts as an electrophile in condensations, while the THP ether stabilizes intermediates. Studies on pyrazole boronic esters (e.g., MFCD08690229) use Fukui indices to map reactivity for Pd-catalyzed couplings .

Q. How to design analogs for bioactive molecule synthesis?

The aldehyde group enables derivatization via:

- Schiff base formation : With amines to create imine-linked probes (e.g., antifungal agents).

- Knoevenagel condensation : For α,β-unsaturated carbonyl intermediates. Evidence from pyrazole carboxylate esters (e.g., ethyl 3,4-diaryl-1-(2-oxoethyl)-1H-pyrazole-5-carboxylates) shows that substituent position impacts bioactivity (e.g., COX-2 inhibition) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.